molecular formula C18H20OS2 B14133337 {[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene CAS No. 89005-30-1

{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene

Cat. No.: B14133337
CAS No.: 89005-30-1
M. Wt: 316.5 g/mol
InChI Key: OUAGVHGVECIXEI-UHFFFAOYSA-N
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Description

{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the sulfinylation of a benzene derivative followed by the introduction of the sulfanyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it into a simpler sulfanyl derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a sulfanyl derivative.

Scientific Research Applications

{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl and sulfanyl groups can participate in various biochemical pathways, influencing the activity of specific proteins and enzymes. These interactions can lead to changes in cellular processes and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene derivatives with sulfinyl groups: These compounds share the sulfinyl functional group but may differ in their overall structure and reactivity.

    Sulfanyl-substituted benzenes: Compounds with sulfanyl groups attached to the benzene ring, which may exhibit different chemical and biological properties.

Uniqueness

{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

89005-30-1

Molecular Formula

C18H20OS2

Molecular Weight

316.5 g/mol

IUPAC Name

[1-(benzenesulfinyl)-2,3-dimethylbut-2-enyl]sulfanylbenzene

InChI

InChI=1S/C18H20OS2/c1-14(2)15(3)18(20-16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,18H,1-3H3

InChI Key

OUAGVHGVECIXEI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(SC1=CC=CC=C1)S(=O)C2=CC=CC=C2)C

Origin of Product

United States

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